molecular formula C5H5I2N3 B2533563 4,6-Diiodo-2-methylpyrimidin-5-amine CAS No. 2375260-62-9

4,6-Diiodo-2-methylpyrimidin-5-amine

Cat. No.: B2533563
CAS No.: 2375260-62-9
M. Wt: 360.925
InChI Key: YGBWPBVWDZISGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diiodo-2-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H5I2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine atoms at positions 4 and 6, along with a methyl group at position 2, makes this compound unique and of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyrimidin-5-amine typically involves the iodination of 2-methylpyrimidin-5-amine.

Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodo-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,6-diazido-2-methylpyrimidin-5-amine .

Scientific Research Applications

4,6-Diiodo-2-methylpyrimidin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diiodo-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidin-5-amine
  • 4,6-Dibromo-2-methylpyrimidin-5-amine
  • 2-Methylpyrimidin-5-amine

Comparison: 4,6-Diiodo-2-methylpyrimidin-5-amine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its chloro and bromo analogs. The iodine atoms increase the molecular weight and influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric properties .

Properties

IUPAC Name

4,6-diiodo-2-methylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5I2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBWPBVWDZISGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)I)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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